3-Chlorohexanenitrile

Description

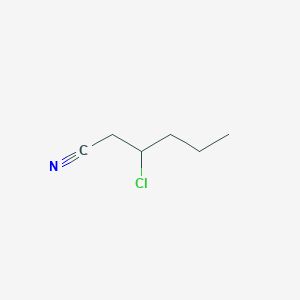

Structure

2D Structure

3D Structure

Properties

CAS No. |

88725-93-3 |

|---|---|

Molecular Formula |

C6H10ClN |

Molecular Weight |

131.60 g/mol |

IUPAC Name |

3-chlorohexanenitrile |

InChI |

InChI=1S/C6H10ClN/c1-2-3-6(7)4-5-8/h6H,2-4H2,1H3 |

InChI Key |

AABDSJJXMUXSRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chlorohexanenitrile and Analogous Chlorohexanenitriles

Routes via Nucleophilic Substitution of Halogenated Precursors

Nucleophilic substitution stands as a cornerstone for the formation of nitriles from halogenated precursors. This approach involves the displacement of a halide ion by a cyanide nucleophile. The reactivity and mechanism of this transformation are highly dependent on the structure of the haloalkane precursor.

Conversion of Haloalkanes to Nitriles

The direct conversion of haloalkanes to nitriles is a fundamental and widely practiced method. This reaction typically involves treating a haloalkane with an alkali metal cyanide, such as sodium or potassium cyanide. For the synthesis of 3-chlorohexanenitrile, a suitable precursor would be a 3-halo-hexane, where the halogen is a better leaving group than chloride, such as bromide or iodide. The reaction proceeds via a nucleophilic substitution mechanism.

The nature of the haloalkane (primary, secondary, or tertiary) dictates the predominant reaction pathway. Primary haloalkanes tend to react via an S(_N)2 mechanism, which is a single-step process. In contrast, tertiary haloalkanes favor an S(_N)1 mechanism, which involves a two-step process with the formation of a carbocation intermediate. Secondary haloalkanes, such as a hypothetical 3-bromohexane (B146008) precursor for this compound, can undergo substitution by either or a combination of both S(_N)1 and S(_N)2 pathways.

The choice of solvent is crucial in these reactions. Ethanolic solutions of cyanide are commonly used to prevent the competing hydrolysis of the haloalkane to an alcohol, which can occur if water is present. The reaction is often carried out under reflux conditions to ensure a sufficient reaction rate.

| Precursor Type | Mechanism | Typical Conditions | Product |

| Primary Haloalkane | S(_N)2 | NaCN or KCN in ethanol (B145695), reflux | Alkyl Nitrile |

| Secondary Haloalkane | S(_N)1 / S(_N)2 | NaCN or KCN in ethanol, reflux | Alkyl Nitrile |

| Tertiary Haloalkane | S(_N)1 | NaCN or KCN in ethanol, reflux | Alkyl Nitrile |

Cyanation Reactions of Dihaloalkanes

The synthesis of chloronitriles can also be achieved starting from dihaloalkanes. For instance, the reaction of 1,3-dichlorohexane (B13959270) with a cyanide source could potentially yield this compound. However, controlling the selectivity to achieve monosubstitution can be challenging, as the initial product, this compound, still contains a reactive C-Cl bond that can undergo further substitution to form a dinitrile.

To favor monosubstitution, reaction conditions can be optimized. This includes using a stoichiometric amount of the cyanide reagent or employing a dihaloalkane with halogens of different reactivity, such as a bromo-chloro-alkane. In such cases, the more reactive halogen (bromide) would be preferentially substituted. For example, the reaction of 1-bromo-3-chlorohexane with sodium cyanide would be expected to primarily yield this compound.

Advanced Synthetic Approaches to Chloronitriles

Beyond classical nucleophilic substitution, more advanced methods are being developed to improve efficiency, selectivity, and environmental compatibility. These include catalytic systems and mechanochemical approaches.

Catalytic Methods for Chloronitrile Formation

Catalytic methods offer the potential for milder reaction conditions and improved yields. Phase-transfer catalysis (PTC) is a particularly effective technique for the synthesis of nitriles from haloalkanes. researchgate.netmdpi.comptfarm.plmdpi.com In a typical PTC system for cyanation, the haloalkane is in an organic solvent, and the cyanide source (e.g., aqueous sodium cyanide) is in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the haloalkane. researchgate.netmdpi.comptfarm.plmdpi.com This method can be advantageous for large-scale synthesis due to its simplicity and the use of inexpensive reagents. researchgate.net

Recent research has also explored the use of transition metal catalysts. For example, a photoinduced, copper-catalyzed cyanation of unactivated secondary alkyl chlorides has been reported. nih.gov This method allows for the reaction to proceed at room temperature, offering a milder alternative to traditional heating. nih.gov The proposed mechanism involves the photoexcitation of a copper(I)-cyanide complex, which then participates in an electron-transfer reaction with the alkyl chloride to form an alkyl radical that subsequently combines with the cyanide. nih.gov

| Catalytic Method | Catalyst | Key Features |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts | Biphasic system, mild conditions, suitable for scale-up. researchgate.netmdpi.comptfarm.plmdpi.com |

| Photoinduced Copper Catalysis | Copper(I) Iodide | Room temperature reaction, suitable for secondary alkyl chlorides. nih.gov |

Mechanochemical Synthesis of Related Chloronitriles

Preparative Scale Synthesis Considerations for Haloalkanenitriles

When scaling up the synthesis of haloalkanenitriles, several factors must be considered to ensure a safe, efficient, and cost-effective process.

For nucleophilic substitution reactions, the choice of reagents is critical. While sodium and potassium cyanide are effective, their high toxicity necessitates careful handling and waste disposal procedures. The use of less toxic cyanide sources is an area of active research.

As mentioned earlier, phase-transfer catalysis is particularly well-suited for preparative scale synthesis. researchgate.netmdpi.comptfarm.plmdpi.com The ability to use aqueous solutions of cyanide salts and operate at or near room temperature can lead to significant cost savings and improved safety. The catalyst can often be recycled, further enhancing the economic viability of the process.

Purification of the final product is another important consideration. Haloalkanenitriles are typically liquids and can be purified by distillation. The presence of unreacted starting materials or byproducts, such as dinitriles or alcohols, will influence the choice of distillation conditions (e.g., fractional distillation under reduced pressure).

Finally, process optimization to maximize yield and minimize reaction time is crucial for industrial applications. This may involve a detailed study of reaction parameters such as temperature, catalyst loading, stirring rate, and reagent stoichiometry.

| Consideration | Key Factors for Preparative Scale |

| Reagent Selection | Cost, availability, toxicity of cyanide source. |

| Reaction Conditions | Temperature control, reaction time, catalyst efficiency and recyclability. |

| Process Type | Batch vs. continuous flow processing. |

| Purification | Distillation, extraction, and management of waste streams. |

| Safety | Handling of toxic reagents, control of exothermic reactions. |

Chemical Reactivity and Transformation Pathways of 3 Chlorohexanenitrile

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The carbon atom bonded to the chlorine in 3-chlorohexanenitrile is electrophilic due to the electronegativity of the chlorine atom, making it susceptible to attack by nucleophiles. These reactions typically proceed via an S_N2 mechanism, involving a backside attack by the nucleophile and inversion of stereochemistry at the chiral center.

Reactivity with Nitrogen-based Nucleophiles

This compound reacts with nitrogen-based nucleophiles, such as ammonia (B1221849) and primary amines, through nucleophilic substitution. lumenlearning.comsavemyexams.com The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing the chloride ion. savemyexams.com

When ammonia is used as the nucleophile, the initial product is a primary amine, 3-aminohexanenitrile, formed after a deprotonation step. lumenlearning.com However, the resulting primary amine is also nucleophilic and can react further with another molecule of this compound. lumenlearning.comchemguide.co.uk This can lead to a mixture of products, including the secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used. lumenlearning.com

| Reactant | Nucleophile | Expected Substitution Products |

|---|---|---|

| This compound | Ammonia (NH₃) | 3-Aminohexanenitrile (Primary Amine), Bis(1-cyano-n-pentyl)amine (Secondary Amine) |

| This compound | Primary Amine (R-NH₂) | N-Alkyl-3-aminohexanenitrile (Secondary Amine), N,N-Dialkyl-3-aminohexanenitrile (Tertiary Amine) |

Reactivity with Sulfur-based Nucleophiles (e.g., thiourea)

Sulfur-based nucleophiles are highly effective in substitution reactions with alkyl halides due to the high nucleophilicity of sulfur. chemistrysteps.comlibretexts.org A common and efficient method for introducing a thiol group involves the use of thiourea (B124793) ((NH₂)₂C=S). libretexts.orgpressbooks.pub

In this reaction, this compound is treated with thiourea. The sulfur atom of thiourea acts as the nucleophile, attacking the carbon bearing the chlorine atom to displace the chloride. This forms an intermediate S-alkylisothiouronium salt. chemistrysteps.compressbooks.pub This salt can then be hydrolyzed, typically under basic conditions, to yield the corresponding thiol, 3-mercaptohexanenitrile. This two-step process is often preferred over using sodium hydrosulfide (B80085) because it prevents the common side reaction where the thiol product reacts further with the alkyl halide to form a sulfide. libretexts.orgpressbooks.pub

| Reactant | Reagent | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| This compound | 1. Thiourea ((NH₂)₂C=S) | 1-Cyano-n-pentylisothiouronium chloride | 3-Mercaptohexanenitrile |

| 2. Aqueous Base (e.g., NaOH) |

Reactivity with Carbon-based Nucleophiles (e.g., cyanide for chain elongation)

The reaction of alkyl halides with cyanide ions is a classical method for extending a carbon chain by one carbon atom. studymind.co.uk The cyanide ion (CN⁻), typically from sodium or potassium cyanide, is a potent nucleophile that readily participates in S_N2 reactions. studymind.co.uksavemyexams.com

When this compound is reacted with sodium cyanide, the cyanide ion displaces the chloride ion to form hexane-1,3-dicarbonitrile. This reaction effectively adds a second nitrile group to the molecule. For this reaction to be successful, a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often used to enhance the rate of the S_N2 reaction. The reaction is typically carried out by heating the mixture under reflux. savemyexams.com

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Cyanide (NaCN) | Ethanol (B145695) or DMSO | Hexane-1,3-dicarbonitrile |

Elimination Reactions to Form Unsaturated Nitriles

As a secondary alkyl halide, this compound can undergo elimination reactions, typically via the E2 (bimolecular elimination) mechanism, to form alkenes. libretexts.org These reactions are favored by the use of strong, non-nucleophilic bases and higher temperatures. libretexts.orgmasterorganicchemistry.com

E2 Elimination Under Basic Conditions

The E2 reaction is a concerted, single-step process where a base abstracts a proton from a carbon atom adjacent (beta) to the leaving group, while the leaving group departs simultaneously, resulting in the formation of a double bond. libretexts.org For this compound, this requires a strong base, such as sodium ethoxide (NaOEt) in ethanol or potassium tert-butoxide (KOtBu) in tert-butanol. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. libretexts.org

The general mechanism involves the base removing a proton from either C2 or C4, followed by the simultaneous formation of a C=C double bond and the expulsion of the chloride ion.

Regioselectivity and Stereoselectivity in Elimination

The elimination of this compound can lead to different isomeric products, and the outcome is governed by the principles of regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for forming a double bond at one position over another. dalalinstitute.com this compound has two different beta-carbons (C2 and C4), so two constitutional isomers can be formed: hex-2-enenitrile and hex-3-enenitrile. The distribution of these products is highly dependent on the steric bulk of the base used. libretexts.org

Zaitsev's Rule : With a small, strong base like sodium ethoxide, the reaction preferentially forms the more substituted (and thus more stable) alkene. iitk.ac.inmasterorganicchemistry.com In this case, the major product is hex-3-enenitrile .

Hofmann's Rule : With a sterically hindered base, such as potassium tert-butoxide, the base preferentially abstracts the less sterically hindered proton. For this compound, this is a proton on C2, leading to the formation of the less substituted alkene, hex-2-enenitrile , as the major product.

| Base | Major Product | Governing Rule |

|---|---|---|

| Sodium Ethoxide (NaOEt) | Hex-3-enenitrile (more substituted) | Zaitsev |

| Potassium tert-Butoxide (KOtBu) | Hex-2-enenitrile (less substituted) | Hofmann |

Stereoselectivity concerns the preferential formation of one stereoisomer over another. khanacademy.org The E2 mechanism requires a specific geometry where the beta-hydrogen and the leaving group are in an anti-periplanar conformation (a dihedral angle of 180°). numberanalytics.com This stereochemical requirement influences which stereoisomeric alkene is formed.

When hex-3-enenitrile is formed, it can exist as two geometric isomers: (E)-hex-3-enenitrile and (Z)-hex-3-enenitrile. The transition state leading to the (E)-isomer, where the larger alkyl groups are on opposite sides of the developing double bond, is lower in energy and more stable than the transition state leading to the (Z)-isomer. Consequently, the (E)-hex-3-enenitrile is the major stereoisomer formed. iitk.ac.in

Transformations Involving the Nitrile Moiety

The nitrile group is a valuable functional group in organic chemistry, known for its ability to undergo a variety of transformations.

Hydrolysis to Carboxylic Acids (e.g., 3-chlorohexanoic acid)

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 3-chlorohexanoic acid. nih.govspectrabase.combrainly.in This transformation can be achieved under either acidic or basic conditions. libretexts.orgvulcanchem.com In an acidic environment, the nitrile is protonated, which increases its electrophilicity and facilitates attack by water. libretexts.org Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the nitrile carbon. libretexts.org

The general reaction is as follows: C₅H₁₀ClN + 2 H₂O → C₆H₁₁ClO₂ + NH₃

This reaction is a standard method for the synthesis of carboxylic acids from nitriles.

Reduction Pathways of the Nitrile Group

The nitrile group in this compound can be reduced to a primary amine, forming 3-chlorohexylamine. This reduction can be accomplished using several methods, most commonly through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org The reaction is typically carried out at elevated temperature and pressure. libretexts.org The choice of catalyst can influence the selectivity of the reaction. For instance, Raney Nickel is often used for its effectiveness in nitrile reduction while minimizing side reactions. researchgate.net

Alternatively, lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether provides a powerful and efficient method for reducing nitriles to primary amines. libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride to the nitrile carbon, followed by an aqueous workup to yield the amine. libretexts.org

| Product | Reaction Type | Key Reagents |

| 3-Chlorohexylamine | Reduction | LiAlH₄ or H₂/Catalyst (e.g., Pd, Pt, Ni) |

| 3-Chlorohexanoic acid | Hydrolysis | H₃O⁺ or OH⁻ |

Cyclization Reactions Initiated by Nitrile Functionality

The nitrile group can participate in cyclization reactions, acting as an electrophile. For instance, in the presence of a strong base, an intramolecular reaction can be initiated if a suitable nucleophile is present elsewhere in the molecule. While specific examples for this compound are not extensively documented, analogous reactions with other halo-nitriles are well-established. For example, γ- and δ-halonitriles can undergo intramolecular cyclization to form five- or six-membered rings. duq.edu

In some cases, reductive lithiation of chloronitriles can lead to the formation of an intermediate alkyllithium reagent that subsequently cyclizes onto the nitrile group, resulting in the formation of a spirocyclic ketone after hydrolysis. nih.gov

Organometallic Intermediates from the Halogen Site

The chlorine atom in this compound serves as a handle for the formation of organometallic reagents, opening up a wide array of carbon-carbon bond-forming reactions.

Grignard Reagent Formation and Subsequent Reactions

This compound can react with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (2-cyano-1-propyl)propylmagnesium chloride. masterorganicchemistry.comwikipedia.orgchemguide.co.uk The formation of Grignard reagents is sensitive to moisture and air, requiring anhydrous conditions. wikipedia.org

R-Cl + Mg → R-MgCl (where R = -CH(CH₂CH₃)CH₂CH₂CN)

Once formed, this Grignard reagent is a potent nucleophile and a strong base. libretexts.orgbyjus.com It can react with a wide range of electrophiles, including:

Carbonyl compounds: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after acidic workup. chemguide.co.ukbyjus.com

Carbon dioxide: Carboxylation of the Grignard reagent, followed by acidification, produces a carboxylic acid.

Nitriles: Reaction with other nitriles can lead to the formation of ketones after hydrolysis. libretexts.org

It is important to note that the nitrile group within the Grignard reagent itself is also an electrophile. This can lead to self-condensation or polymerization if the reaction conditions are not carefully controlled.

Cross-Coupling Reactions of Chlorinated Alkanes

The carbon-chlorine bond in this compound can participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. While historically challenging for alkyl halides, significant advancements have been made in this area. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are among the most common. rsc.orguwindsor.caorganic-chemistry.org In a typical Suzuki coupling, an organoboron compound reacts with the alkyl halide in the presence of a palladium catalyst and a base. organic-chemistry.org Nickel catalysts are also increasingly used for the cross-coupling of alkyl halides due to their lower cost and high reactivity. nih.govnih.gov

For example, a nickel-catalyzed reductive cross-coupling has been developed for the reaction between heteroaryl iodides and α-chloronitriles, showcasing the utility of this functional group in forming complex molecules. nih.gov These reactions often require specific ligands to facilitate the catalytic cycle and achieve high yields. nih.govacs.org

| Reaction Type | Metal Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium or Nickel | Organoboron Reagent | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkynes | C-C |

| Reductive Coupling | Nickel | Organohalide | C-C |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms for 3-Chlorohexanenitrile Transformations

Transformations involving this compound are primarily governed by nucleophilic substitution and elimination reactions, often in competition with each other. dalalinstitute.com The specific pathway taken depends on factors such as the nature of the nucleophile/base, solvent, and temperature.

The primary mechanism for nucleophilic substitution in a secondary alkyl halide like this compound is the SN2 (Substitution Nucleophilic Bimolecular) reaction. viu.ca This reaction occurs in a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. byjus.comwikipedia.orgwikipedia.org

The key features of the SN2 mechanism for this compound are:

Concerted Mechanism: The formation of the new bond between the nucleophile and the carbon atom and the breaking of the carbon-chlorine bond happen simultaneously. libretexts.org This process goes through a high-energy transition state where the central carbon is pentacoordinate. wikipedia.org

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the chlorine atom (180° to the C-Cl bond). byjus.commasterorganicchemistry.com This is because the leaving group sterically hinders a front-side attack and the electron-rich nucleophile is attracted to the antibonding orbital (σ*) of the C-Cl bond, which is located on the back side. libretexts.org

Inversion of Configuration: A direct consequence of the backside attack is the inversion of the stereochemical configuration at the chiral center (carbon-3). This phenomenon is known as Walden inversion. byjus.commasterorganicchemistry.com If the reactant is (R)-3-chlorohexanenitrile, the product will be the (S)-enantiomer, and vice versa.

Bimolecular Kinetics: The rate of the SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. masterorganicchemistry.comfiveable.me The rate law is expressed as Rate = k[R-Cl][Nu⁻]. This second-order kinetics implies that both molecules are involved in the rate-determining step. wikipedia.org

The reactivity in an SN2 reaction is sensitive to steric hindrance. As a secondary halide, this compound is more sterically hindered than a primary halide, but less so than a tertiary halide, making SN2 reactions possible but potentially slower than for a primary analogue. wikipedia.orguniversalclass.com

Competing with the SN2 pathway is the E2 (Elimination Bimolecular) reaction, particularly in the presence of a strong, sterically hindered base. dalalinstitute.com The E2 mechanism is also a one-step, concerted process. dalalinstitute.combyjus.com

The mechanistic details for the E2 reaction of this compound include:

Concerted Bond Breaking and Formation: The base abstracts a proton from a carbon atom adjacent to the one bearing the chlorine (a β-hydrogen), while simultaneously the C-Cl bond breaks and a new π-bond forms to yield an alkene. byjus.commasterorganicchemistry.com

Antiperiplanar Geometry: The E2 reaction has a strict stereochemical requirement. For the reaction to occur, the β-hydrogen and the chlorine leaving group must be in an antiperiplanar conformation (dihedral angle of 180°). saskoer.cavedantu.com This alignment allows for the optimal overlap of the C-H bonding orbital with the C-Cl antibonding orbital in the transition state.

Zaitsev's Rule: When there are multiple types of β-hydrogens, the major product is typically the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's rule. iitk.ac.in In the case of this compound, elimination can lead to the formation of hex-2-enenitrile or hex-3-enenitrile.

Bimolecular Kinetics: Similar to the SN2 reaction, the E2 reaction is bimolecular, with its rate depending on the concentrations of both the substrate and the base. masterorganicchemistry.comvedantu.com The rate law is given by Rate = k[R-Cl][Base].

Mechanistic Pathways of Nucleophilic Substitution (SN2)

Computational Chemistry Applications in Chloronitrile Research

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. numberanalytics.com By calculating various molecular properties and reactivity indices, DFT can predict the most likely sites for nucleophilic or electrophilic attack. mdpi.comnih.gov

For a molecule like this compound, DFT calculations can determine:

Electron Distribution: Mapping the electrostatic potential surface reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The carbon atom bonded to the chlorine is an electrophilic site, susceptible to nucleophilic attack.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO is often localized on the σ* antibonding orbital of the C-Cl bond, indicating its role as the primary site for nucleophilic attack in an SN2 reaction. wikipedia.org

Reactivity Indices: Conceptual DFT provides indices like electrophilicity (ω) and nucleophilicity (N), which quantify the molecule's ability to accept or donate electrons, respectively. mdpi.com These indices help in understanding its behavior in polar reactions.

Table 1: Representative DFT-Calculated Parameters for Reactivity Analysis

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity); a low LUMO energy suggests a good electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

| Electrostatic Potential (ESP) | The potential energy experienced by a positive charge at various points on the molecule's surface. | Visualizes electrophilic (positive potential, e.g., near C-Cl) and nucleophilic (negative potential, e.g., near the nitrile nitrogen) sites. |

| Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires additional electronic charge. | Quantifies the overall electrophilic nature of the molecule. mdpi.com |

| Nucleophilicity Index (N) | A global reactivity index that describes the nucleophilic character of a molecule. | Quantifies the overall nucleophilic nature of the molecule, though this compound primarily acts as an electrophile. mdpi.com |

This table is illustrative and based on general principles of DFT applied to alkyl halides. Actual values would require specific calculations for this compound.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. mdpi.com While more prominent with heavier halogens like iodine and bromine, chlorine can also participate in such interactions. mdpi.com

Theoretical studies, often using high-level computational methods, can analyze these weak interactions:

Sigma-Hole: The chlorine atom in this compound possesses a region of positive electrostatic potential on its outer surface, along the extension of the C-Cl bond, known as a σ-hole. mdpi.com This positive region can interact favorably with electron-rich species like the nitrogen atom of another nitrile molecule or a solvent molecule.

Interaction Energies: Computational methods can calculate the strength of these halogen bonds, which, although weak, can influence the crystal packing of chloronitriles in the solid state and their behavior in solution. acs.orgmdpi.com

Geometric and Spectroscopic Properties: Calculations can predict the geometric parameters (bond lengths and angles) of halogen-bonded complexes and how these interactions might affect spectroscopic properties, such as NMR chemical shifts. acs.org

Density Functional Theory (DFT) Studies on Molecular Reactivity

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are essential for controlling reaction outcomes.

Kinetics: As discussed, both SN2 and E2 reactions involving this compound are expected to follow second-order kinetics. fiveable.mevedantu.com Experimental studies would involve measuring the reaction rate at different concentrations of the substrate and the nucleophile/base to determine the rate constant (k). The rate is influenced by temperature, solvent polarity, and the strength of the nucleophile or base. viu.ca

Thermodynamics: The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). dalalinstitute.com

Enthalpy (ΔH): For substitution and elimination reactions, ΔH is largely determined by the difference in the bond energies of the bonds broken and formed.

Entropy (ΔS): Elimination reactions generally have a more positive entropy change than substitution reactions because they produce more product molecules from fewer reactant molecules. dalalinstitute.com

Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction outcome is often governed by the relative rates of competing pathways (kinetic control), favoring the product that is formed faster (i.e., has the lower activation energy). libretexts.org At higher temperatures, the system may reach equilibrium, and the outcome is determined by the relative stabilities of the products (thermodynamic control), favoring the most stable product. libretexts.org For this compound, this means the SN2 product might be favored under certain conditions, while the more stable (Zaitsev) elimination product might dominate under others, especially at higher temperatures.

Table 2: Factors Influencing Kinetic and Thermodynamic Outcomes

| Factor | Favoring SN2 | Favoring E2 | Rationale |

| Reagent | Strong, non-bulky nucleophile (e.g., CN⁻, I⁻) | Strong, sterically hindered base (e.g., t-BuOK) | Bulky bases are poor nucleophiles and preferentially abstract a proton. dalalinstitute.com |

| Temperature | Lower temperatures | Higher temperatures | The TΔS term in the Gibbs free energy equation becomes more significant at higher temperatures, favoring elimination due to its typically larger positive ΔS. dalalinstitute.com |

| Solvent | Polar aprotic solvents (e.g., DMSO, acetone) | Less polar solvents | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. E2 transition states are less polar than SN2 transition states. |

| Substrate Structure | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary | Steric hindrance disfavors SN2 but favors E2 as it weakens the C-H bond. wikipedia.org |

Applications in Advanced Organic Synthesis Research

3-Chlorohexanenitrile as a Precursor to Polyfunctionalized Molecules

The utility of this compound as a precursor for polyfunctionalized molecules stems from the distinct and orthogonal reactivity of its two functional groups. The chloro-group, positioned at the 3-carbon, is susceptible to nucleophilic displacement, allowing for the introduction of a wide array of substituents. The nitrile group at the end of the chain provides a handle for further chemical elaboration.

Role in the Synthesis of Specific Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom (such as nitrogen, sulfur, or oxygen), are fundamental to medicinal chemistry and materials science. rsc.org Many pharmaceuticals and biologically active compounds feature heterocyclic cores. nih.gov The reactivity of this compound makes it an adept building block for the assembly of these important ring systems.

Derivatization to Thioether and Isothiourea Compounds

The electrophilic carbon atom bearing the chlorine in this compound is a prime target for sulfur-based nucleophiles. This reaction pathway is a straightforward method for creating carbon-sulfur bonds, which are integral to numerous bioactive molecules. researchgate.net

Thioethers : Reaction with a thiol (R-SH) or its corresponding thiolate anion (RS⁻) results in the nucleophilic substitution of the chloride, yielding a 3-(alkylthio)hexanenitrile or 3-(arylthio)hexanenitrile. mdpi.comnih.gov These thioether derivatives are valuable intermediates in their own right and are present in various pharmaceutical compounds. nih.gov

Isothiourea Compounds : Thiourea (B124793) can react as a nucleophile with this compound to form an S-alkylisothiouronium salt. google.comresearchgate.net In this reaction, the sulfur atom of thiourea displaces the chloride. iiste.org These isothiouronium salts are stable, crystalline solids and serve as precursors to other important compounds, including guanidines and sulfonyl chlorides. researchgate.net A patent has described the reaction of 6-chlorohexanenitrile (B10956) with thiourea to produce S-(5-cyanopentyl)isothiourea, demonstrating the utility of this transformation for related chloro-nitrile compounds. google.com

Formation of Dithiane Derivatives

Dithianes are important heterocyclic intermediates, often used as masked carbonyl groups in organic synthesis. The reaction of a 1,3-dithiane (B146892) anion with an electrophile is a powerful method for carbon-carbon bond formation. In the context of this compound, the highly nucleophilic 2-lithio-1,3-dithiane anion can displace the chloride atom in an SN2 reaction. This attaches the dithiane ring to the third carbon of the hexanenitrile (B147006) chain, forming 2-(1-cyano-2-pentyl)-1,3-dithiane. This dithiane derivative can then be further manipulated; for instance, hydrolysis of the dithiane moiety can unmask a ketone functional group, providing a route to keto-nitriles. Dithiane derivatives themselves have been investigated for their biological activity, including as potential calcium channel blockers.

Cyclization Precursors in Complex Molecule Synthesis

The bifunctional nature of this compound makes it an ideal substrate for constructing cyclic molecules through intramolecular reactions. nih.gov A synthetic strategy can be designed where the chloro- or nitrile group participates in an initial intermolecular reaction, followed by a subsequent ring-closing step.

For example, the chloride can be displaced by a nucleophile that contains another functional group. This new substituent can then react with the nitrile group at the other end of the molecule to form a heterocyclic ring. Alternatively, the nitrile group can be modified first. Studies have shown that chloro-nitriles can undergo reductive cyclization, where the formation of an intermediate organolithium species at the halogen-bearing carbon is followed by an intramolecular attack on the nitrile group to form a cyclic ketone after hydrolysis. nih.gov Nickel-catalyzed intramolecular oxidative cyclization between an alkene and a nitrile is another established method for forming nitrogen-containing rings, highlighting the versatility of the nitrile group in cyclization reactions. acs.org

Strategic Building Block for Carbon Chain Elongation and Functionalization

In complex organic synthesis, the ability to extend a carbon chain with a specific, functionalized unit is crucial. This compound serves as a "C6 building block," providing a six-carbon chain that is already equipped with reactive handles at defined positions. sigmaaldrich.comthieme.de

The primary use in this context involves the nucleophilic substitution at the C-3 position. A carbanion, such as an organocuprate or a Grignard reagent, can displace the chloride to form a new carbon-carbon bond, effectively elongating the carbon skeleton of the starting nucleophile. The nitrile group remains intact during this process and is available for subsequent transformations, adding a layer of functional complexity. This strategy is more advanced than simple alkylation with an unfunctionalized alkyl halide because it simultaneously extends the chain and introduces a versatile nitrile group for further synthetic operations. This approach is fundamental to building up the carbon framework of complex target molecules in a controlled and predictable manner.

Mentioned Compounds

| Compound Name |

| This compound |

| Amine |

| Carboxylic Acid |

| Amide |

| Thioether |

| Isothiourea |

| Dithiane |

| S-(5-cyanopentyl)isothiourea |

| 2-(1-cyano-2-pentyl)-1,3-dithiane |

| Guanidine |

| Sulfonyl Chloride |

| Ketone |

| Organocuprate |

| Grignard Reagent |

Synthetic Transformations Summary

| Starting Material | Reagent(s) | Product Type | Relevant Section |

| This compound | Thiol (R-SH) / Thiolate (RS⁻) | 3-Thiohexanenitrile | 5.2.1 |

| This compound | Thiourea | S-alkylisothiouronium Salt | 5.2.1 |

| This compound | 2-Lithio-1,3-dithiane | 2-Substituted Dithiane | 5.2.2 |

| This compound | Carbanion (e.g., Grignard) | Elongated Carbon Chain with Nitrile | 5.3 |

| Chloro-nitrile | Lithium Naphthalenide | Cyclic Ketone (after hydrolysis) | 5.2.3 |

Degradation Pathways and Environmental Chemistry Research

Thermal Decomposition Studies of Chlorohexanenitriles

Thermal decomposition, or pyrolysis, is a key process in both waste treatment and accidental fire scenarios. Research into the pyrolysis of chloronitriles provides insight into the potential products and reaction mechanisms that may occur.

The thermal decomposition of chlorinated nitriles can proceed through various pathways, largely dependent on the molecular structure and temperature. A common pathway for chlorinated alkanes is dehydrochlorination, the elimination of a molecule of hydrogen chloride (HCl) to form an unsaturated compound. nih.gov For a compound like 3-chlorohexanenitrile, this would likely lead to the formation of various hexenenitrile isomers.

In studies of more complex systems, such as the pyrolysis of humic substances or materials treated with chlorine, a variety of nitrile compounds have been identified among the degradation products. researchgate.net The pyrolysis of proteins, for instance, can yield nitriles through the decomposition of amino acids. researchgate.net While direct pyrolysis studies on this compound are not extensively documented in the reviewed literature, the decomposition of similar chlorinated organic molecules often involves the extrusion of HCl as a primary step. nih.gov For example, the thermal decomposition of a nitropyrazoline derivative containing a trichloromethyl group was found to proceed via an HCl extrusion to form a dichloromethylene functionalized product. nih.gov

The thermal degradation of this compound can be significantly influenced by the presence of other materials, particularly in mixed plastic waste streams. The co-pyrolysis of polyamide-6 (PA6) and poly(vinyl chloride) (PVC) is a well-studied interaction that serves as a model for understanding these effects. During pyrolysis, PVC degrades and releases significant quantities of hydrogen chloride (HCl). researchgate.netcetjournal.it This HCl is highly reactive and can interact with the degradation products of PA6. researchgate.nettandfonline.com

Research has shown that the presence of PVC promotes the formation of nitriles from the thermal decomposition of polyamides. researchgate.net The HCl gas produced by PVC accelerates the hydrolytic decomposition routes of the amide groups in PA6, leading to an increased yield of volatile nitriles. researchgate.net Notably, studies on PVC-PA6 co-pyrolysis have specifically reported the formation of 6-chlorohexanenitrile (B10956) as a pyrolysis product. researchgate.net This indicates a reaction between the degradation products of PA6 (such as caprolactam or its linear precursors) and the chlorine species originating from PVC. At higher pyrolysis temperatures (e.g., 900°C), the presence of PVC can also enhance the formation of hydrogen cyanide from aliphatic polyamides. researchgate.net

The table below summarizes key findings from co-pyrolysis studies.

| Polymer Mixture | Pyrolysis Temperature | Key Observations | Resulting Products |

| Polyamide-6 (PA6) & PVC | 700 - 900°C | PVC-derived HCl promotes nitrile formation from PA6. researchgate.net | Alkenenitriles, 6-chlorohexanenitrile, Hydrogen cyanide (at 900°C). researchgate.net |

| Polyamide-12 & PVC | 700 - 900°C | Elevated yield of alkenenitriles observed. researchgate.net | Alkenenitriles, Hydrogen cyanide (at 900°C). researchgate.net |

Pyrolysis Products and Pathways of Chloronitriles

Mechanisms of Hydrogen Chloride Assisted Nitrile Formation During Degradation

The formation of nitriles from amides during pyrolysis, particularly in the presence of HCl, involves specific chemical mechanisms. For polyamides like PA6, the primary mechanism involves the acid-catalyzed dehydration of the amide functional group. researchgate.net

The proposed mechanism proceeds as follows:

Protonation: The hydrogen chloride gas released from PVC protonates the carbonyl oxygen of the amide group in the polyamide chain. This step increases the electrophilicity of the carbonyl carbon.

Tautomerization & Dehydration: The protonated amide can then undergo tautomerization and subsequent elimination of a water molecule.

Nitrile Formation: The loss of water results in the formation of a nitrile group (-C≡N) along the polymer backbone or in smaller molecule fragments.

This acid-catalyzed pathway is analogous to other known chemical reactions. For instance, the Pinner reaction involves the reaction of a nitrile with an alcohol in the presence of HCl gas, where the nitrile nitrogen is first protonated to activate the molecule. researchgate.net Similarly, efficient one-pot methods for converting aldehydes into nitriles have been developed using HCl-based reagents, which facilitate the dehydration of an intermediate oxime to the final nitrile product. nih.gov These examples underscore the fundamental role of HCl as a catalyst in reactions involving the formation or transformation of the nitrile functional group.

Electrochemical Reduction Pathways

Electrochemical reduction represents a potential pathway for the degradation and remediation of halogenated organic pollutants like this compound. scielo.org.mx This method involves the transfer of electrons to the molecule, typically at a cathode, which can induce the cleavage of chemical bonds. For chlorinated organic compounds, the primary reaction is the reductive cleavage of the carbon-chlorine (C-Cl) bond. scielo.org.mx

The process can occur via two main pathways:

Direct Reduction: The this compound molecule diffuses to the cathode surface and directly accepts an electron. This forms a radical anion intermediate, which is often unstable and rapidly fragments, cleaving the C-Cl bond and releasing a chloride ion (Cl⁻). The resulting organic radical can then undergo further reactions, such as abstracting a hydrogen atom from the solvent or being further reduced.

Mediated or Catalytic Reduction: In this pathway, a catalyst, often the cathode material itself or a mediator species in solution, facilitates the electron transfer. Silver cathodes, for example, have demonstrated significant catalytic ability to cleave carbon-halogen bonds at less negative potentials than other electrode materials like glassy carbon. scielo.org.mx

Studies on related dihaloalkanes, such as 1-bromo-6-chlorohexane, show that the electrochemical reduction is selective. The carbon-bromine bond is cleaved preferentially at less negative potentials than the carbon-chlorine bond, due to the lower bond dissociation energy of C-Br. This suggests that for molecules with multiple different halogens, a stepwise reduction is possible. For this compound, the electrochemical process would result in its dechlorination, forming hexanenitrile (B147006) and a chloride ion. This method is explored for environmental remediation of water and soil contaminated with organohalogen compounds. scielo.org.mx

The table below outlines the key features of electrochemical reduction for chloronitriles.

| Reduction Pathway | Electrode Material | Mechanism | Outcome for this compound |

| Direct Reduction | Glassy Carbon, Mercury | Direct electron transfer to the molecule at the electrode surface, forming a transient radical anion. scielo.org.mx | Cleavage of C-Cl bond to form hexanenitrile radical and Cl⁻ ion. |

| Catalytic Reduction | Silver (Ag) | Catalytic cleavage of C-Cl bond at the electrode surface, occurring at a lower energy (less negative potential). scielo.org.mx | Enhanced rate of dechlorination to hexanenitrile. |

Analytical Characterization Techniques for Chloronitriles in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and chemical environment of molecules. libretexts.orgbhu.ac.in For a molecule like 3-chlorohexanenitrile, ¹H and ¹³C NMR are fundamental for confirming its identity and structure.

Proton NMR (¹H NMR) provides information on the number of different types of hydrogen atoms in a molecule and their connectivity. hw.ac.uk In this compound, the presence of a chiral center at the C3 position makes the adjacent C2 and C4 methylene (B1212753) protons diastereotopic, which can lead to more complex splitting patterns than simple triplets or quartets.

The electron-withdrawing effects of the chlorine atom at C3 and the nitrile group at C1 significantly influence the chemical shifts of nearby protons. The proton at C3 (H-3) is expected to be the most deshielded of the aliphatic protons due to the direct attachment of the electronegative chlorine atom. The methylene protons at C2 will also be shifted downfield due to the proximity of both the chlorine and the cyano group. Protons further from the electronegative groups (C4, C5, C6) will appear at progressively higher fields (further upfield).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 (CH₃) | ~0.9 - 1.1 | Triplet (t) |

| H-5 (CH₂) | ~1.4 - 1.6 | Multiplet (m) |

| H-4 (CH₂) | ~1.7 - 1.9 | Multiplet (m) |

| H-2 (CH₂) | ~2.5 - 2.7 | Multiplet (m) |

Note: These are predicted values. Actual spectra may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton. libretexts.orgweebly.com For this compound, six distinct signals are expected in the proton-decoupled spectrum, corresponding to the six carbon atoms in the molecule.

The chemical shifts are heavily influenced by the electronic environment. weebly.com The carbon of the nitrile group (C1) appears significantly downfield, typically in the 115-125 ppm range. The carbon atom bonded to the chlorine (C3) is also shifted downfield due to the electronegativity of the halogen, generally appearing between 50 and 70 ppm. bhu.ac.in The remaining aliphatic carbons (C2, C4, C5, C6) will have chemical shifts in the typical alkane region, with their exact positions influenced by their distance from the electron-withdrawing groups. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C6 | ~13 - 15 |

| C5 | ~19 - 22 |

| C4 | ~35 - 38 |

| C2 | ~30 - 33 |

| C3 | ~55 - 60 |

Note: These are predicted values. Actual spectra may vary based on solvent and experimental conditions.

While solution-state NMR is common, solid-state NMR (SSNMR) provides unique information about molecules in the solid phase. ³⁵Cl SSNMR is particularly sensitive to the local environment around the chlorine nucleus. researchgate.net This technique can be used to study non-covalent interactions, such as halogen bonding, which are critical in crystal engineering. researchgate.net For chloronitriles, ³⁵Cl SSNMR can help elucidate crystallographic disorder and characterize the electric field gradient at the chlorine atom, offering insights into intermolecular packing and hydrogen bonding environments in the crystalline state. researchgate.netnih.gov The increased availability of ultrahigh-field solid-state NMR spectrometers has significantly enhanced the feasibility of observing spectra for quadrupolar nuclei like ³⁵Cl. researchgate.net

¹³C NMR Spectroscopy

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.orgnih.gov It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like chloronitriles. researchgate.netnih.gov In research involving this compound, GC-MS is used to monitor reaction progress, identify byproducts, and assess the purity of the final product. restek.comnih.gov

In a typical GC-MS analysis of a crude reaction mixture containing this compound, the components are separated on a GC column based on their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization), resulting in a molecular ion and a characteristic pattern of fragment ions. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion (M+) and chlorine-containing fragments, which will show two peaks separated by 2 m/z units with a characteristic abundance ratio (approximately 3:1 for ³⁵Cl:³⁷Cl). uni-saarland.de

Table 3: Plausible Mass Fragments for this compound

| m/z | Possible Fragment | Notes |

|---|---|---|

| 131/133 | [C₆H₁₀ClN]⁺ | Molecular ion (M⁺) peak, showing the 3:1 isotope pattern for one chlorine atom. |

| 96 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 92/94 | [M - C₃H₅]⁺ | Cleavage of the propyl group (C4-C6). |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). acs.org This precision allows for the determination of a molecule's elemental formula from its exact mass. acs.orgifremer.fr For this compound (C₆H₁₀ClN), HRMS can distinguish its exact mass (131.0502 Da) from other combinations of atoms that might have the same nominal mass. This capability is crucial for confirming the identity of a newly synthesized compound or for identifying unknown components in a complex mixture without ambiguity. acs.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

Chromatographic Methods for Separation and Analysis (e.g., TLC)

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. taylorfrancis.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. wisc.edu For a compound like this compound, chromatographic methods are essential for purification, assessing purity, and monitoring reaction progress. wisc.eduacs.org

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and sensitive chromatographic technique used to separate non-volatile mixtures. umass.edu In the analysis of this compound, a typical TLC setup would involve a polar stationary phase, such as silica (B1680970) gel (SiO₂) coated on a plate, and a mobile phase (eluent) of lower polarity. wisc.eduacs.org

The principle of separation relies on polarity. umass.edu The silica gel stationary phase is highly polar, while the mobile phase is a less polar organic solvent or a mixture of solvents. wisc.edu this compound is a moderately polar molecule due to the presence of the nitrile and chloro functional groups. When spotted on the TLC plate, it adsorbs to the silica gel. As the mobile phase ascends the plate via capillary action, it competes with the stationary phase to dissolve the compound and carry it up the plate. umass.edu

The distance the compound travels depends on the balance of its interactions with the stationary and mobile phases. A more polar compound will adhere more strongly to the silica gel and travel a shorter distance, resulting in a lower Retention Factor (Rƒ) value. A less polar compound will be more soluble in the mobile phase and travel further, giving a higher Rƒ value. For this compound, a solvent system of intermediate polarity, such as a mixture of petroleum ether and ethyl acetate, is often effective. acs.org

Since this compound is a colorless compound, visualization of the separated spot on the TLC plate requires a secondary method, such as:

UV Lamp: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots. reachdevices.com

Staining: The plate can be dipped into a chemical stain, such as a potassium permanganate (B83412) solution. The stain reacts with the organic compound to produce a colored spot. reachdevices.com

Interactive Data Table: Principles of TLC for this compound Analysis

| Component | Example Material/Technique | Role in Analysis |

| Stationary Phase | Silica Gel (SiO₂) Plate | The polar adsorbent to which the compound temporarily binds. wisc.edu |

| Mobile Phase | Hexane/Ethyl Acetate Mixture | The solvent that moves up the plate, eluting the compound. acs.org |

| Separation Principle | Polarity | Separation is based on the differential partitioning of the compound between the polar stationary phase and the less polar mobile phase. umass.edu |

| Visualization | Potassium Permanganate Stain | A chemical reagent used to make the colorless spot of the compound visible. reachdevices.com |

| Result | Retention Factor (Rƒ) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front, used to identify and assess purity. wisc.edu |

Other chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also highly applicable for the analysis of chloronitriles, offering higher resolution and quantitative capabilities. epa.govzenodo.orgnih.gov

X-ray Diffraction for Crystalline Derivatives

X-ray diffraction, specifically single-crystal X-ray crystallography, is the most powerful and unambiguous method for determining the precise three-dimensional atomic structure of a compound in its crystalline solid state. nih.govnih.gov It provides definitive information on bond lengths, bond angles, and stereochemistry. nih.gov

While this compound is likely a liquid or low-melting solid at ambient temperature, its structure can be elucidated by forming a suitable crystalline derivative. This is a common strategy in chemical research for compounds that are not easily crystallized on their own. um.edu.mt The formation of a derivative, such as a metal complex or a co-crystal, can facilitate the growth of high-quality single crystals required for analysis. um.edu.mtcdnsciencepub.com

Research on related compounds demonstrates the feasibility of this approach. For instance, the crystal structure of a functionalized derivative of 2-(4-Chlorophenyl)hexanenitrile has been successfully determined using X-ray crystallography. vulcanchem.com Furthermore, numerous studies have reported the X-ray crystal structures of other nitrile-containing molecules, often as ligands in metal complexes or as crystalline salts, which stabilizes the structure in a predictable, ordered lattice. cdnsciencepub.commdpi.com

The process involves:

Synthesis of a Crystalline Derivative: this compound is reacted to form a new compound that is a stable, crystalline solid.

Crystal Growth: A single, high-quality crystal of the derivative is grown from a supersaturated solution. nih.gov

Diffraction Experiment: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement (the crystal lattice).

Structure Solution and Refinement: The positions and intensities of the diffracted beams are measured. This data is then used to compute an electron density map of the molecule, from which the positions of the individual atoms are determined.

This technique provides unparalleled detail about the molecular geometry, confirming the connectivity of atoms and revealing the molecule's conformation in the solid state.

Interactive Data Table: Information Obtained from X-ray Diffraction of a this compound Derivative

| Structural Parameter | Description | Significance |

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. | Defines the macroscopic crystal system. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-Cl, C≡N). | Confirms bonding and can indicate bond order/strength. mdpi.com |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-Cl). | Defines the local geometry and hybridization of atoms. |

| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. | Determines the overall 3D shape (conformation) of the molecule. |

| Absolute Configuration | The absolute spatial arrangement of atoms for a chiral molecule. | Unambiguously determines the stereochemistry (R/S) if the compound is chiral. nih.gov |

Future Research Directions and Challenges in 3 Chlorohexanenitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the chemistry of 3-chlorohexanenitrile is the development of synthetic routes that are both novel and adhere to the principles of green chemistry. rsc.org Current synthetic approaches may rely on traditional methods that can involve hazardous reagents or produce significant waste. Future research must focus on creating more atom-economical and environmentally benign pathways.

Key research objectives in this area include:

Catalytic Routes: Investigating new catalytic systems that can construct the this compound backbone with high efficiency and selectivity. This includes exploring earth-abundant metal catalysts or organocatalysts to replace stoichiometric reagents.

Renewable Feedstocks: Exploring the possibility of synthesizing this compound or its precursors from renewable bio-based resources, moving away from petrochemical-based starting materials.

Process Intensification: Utilizing technologies like flow chemistry and microwave-assisted synthesis to improve reaction efficiency, reduce reaction times, and minimize solvent usage. researchgate.net The development of methods that obviate the use of toxic reagents, such as those seen in the synthesis of the Vilsmeier-Haack reagent, serves as a model for greener chemical production. scirp.org

Exploration of New Reactivity Modes and Selective Transformations

The dual functionality of this compound—the electrophilic carbon of the nitrile group and the carbon atom bearing the chlorine—offers a rich landscape for exploring new chemical reactions. A significant challenge lies in achieving high selectivity in transformations, targeting one functional group while leaving the other intact.

Future research should investigate:

Selective Nitrile Transformations: Exploring reactions that selectively target the nitrile group, such as catalytic hydration to form 3-chlorohexanamide or selective hydrosilylation. scispace.comuniovi.es The development of transition metal catalysts for such transformations is a vibrant area of research, with systems based on iron, rhodium, and ruthenium showing promise for various organonitriles. scispace.comuniovi.esacs.org

Selective C-Cl Bond Activation: Developing methods for the selective activation and functionalization of the carbon-chlorine bond. This could involve nucleophilic substitution reactions or transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Tandem and Cascade Reactions: Designing reactions where both functional groups participate in a sequential or concerted manner to build complex molecular architectures from a simple starting material. The nitrile group can act as a directing group or a participant in cycloaddition and radical cascade strategies. researchgate.net

Asymmetric Synthesis and Stereochemical Control in Reactions Involving this compound

The carbon atom at the 3-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of enantiomerically pure forms of such compounds is crucial, as different stereoisomers can have distinct biological activities or properties.

Significant challenges and future directions include:

Catalytic Asymmetric Synthesis: Developing catalytic asymmetric methods to produce either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess. This could involve asymmetric hydrogenation, alkylation, or halogenation reactions. Organocatalysis has emerged as a powerful tool for creating chiral molecules, including those with chloro-substituents. sioc-journal.cnnih.gov

Stereospecific Transformations: Investigating reactions that proceed with a high degree of stereochemical control. For example, nucleophilic substitution at the chiral center could occur via an Sₙ2 mechanism, leading to an inversion of stereochemistry. Understanding and controlling these outcomes is a key challenge.

Chiral Pool Synthesis: Exploring synthetic routes that start from readily available chiral starting materials to produce enantiomerically pure this compound.

The ability to control the stereochemistry is a fundamental aspect of modern organic synthesis, allowing for the creation of complex molecules with defined three-dimensional structures. uwindsor.cayoutube.com

Advanced Computational Modeling for Predicting Reactivity and Properties

Computational chemistry offers a powerful, non-empirical tool for understanding and predicting the behavior of molecules like this compound, potentially reducing the need for extensive and resource-intensive laboratory experimentation.

Future research efforts in this domain should focus on:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies for the transformations of this compound. acs.orgsciencepublishinggroup.com This insight is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Property Prediction: Calculating key physical, chemical, and spectroscopic properties of this compound. This can aid in its identification and characterization and predict its behavior in various environments.

Predictive Toxicology: Employing quantitative structure-activity relationship (QSAR) models and other computational toxicology methods to estimate the potential environmental and biological impact of this compound and its derivatives.

Computational fluid dynamics and other modeling techniques can also be used to understand the thermal decomposition behavior of related compounds, which is relevant for process safety and environmental considerations. researchgate.net

Investigation of this compound as a Model Compound for Haloalkanenitrile Systems

Haloalkanenitriles represent a class of compounds that can be formed as byproducts in various industrial and environmental processes, such as the thermal decomposition of mixed polymer waste. For instance, studies have shown that 6-chlorohexanenitrile (B10956) can be generated during the co-pyrolysis of polyvinyl chloride (PVC) and polyamides (PA-6). researchgate.netresearchgate.net These compounds may have unknown environmental fates and toxicological profiles.

Investigating this compound as a model compound offers a strategic approach to understanding this broader class of molecules. Key research goals would be:

Fundamental Reactivity Studies: Using this compound to systematically study the influence of the chloro-substituent on the reactivity of the nitrile group, and vice versa.

Thermal Decomposition Analysis: Studying the pyrolysis of pure this compound to identify its degradation products and understand the mechanisms of its decomposition. This can provide crucial insights into the types of compounds that might be formed during the incineration of halogen-containing polymer waste. researchgate.netresearchgate.net

Analytical Method Development: Developing robust analytical methods for the detection and quantification of this compound, which could then be adapted for the broader detection of haloalkanenitriles in environmental or industrial samples.

By thoroughly characterizing the chemistry of this compound, researchers can build a foundational understanding that is applicable to a wider range of structurally related compounds of potential industrial and environmental significance.

Q & A

Q. How can this compound be functionalized for use in multi-step organic syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.